3-[4-(dimethylamino)phenyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethylamino group, a fluorophenyl group, and an oxadiazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide
- 4-(dimethylamino)phenyldiphenylphosphine
Uniqueness
Compared to similar compounds, 3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups and its versatile applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C18H17FN4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17FN4O2/c1-23(2)15-9-5-13(6-10-15)16-21-18(25-22-16)17(24)20-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
WYVYXMATZKYFLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.